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molecular formula C11H6BrCl2N B8311622 5-Bromo-2-chloro-4-(2-chloro-phenyl)-pyridine

5-Bromo-2-chloro-4-(2-chloro-phenyl)-pyridine

Cat. No. B8311622
M. Wt: 302.98 g/mol
InChI Key: YCXRXXNSIYVTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770637B2

Procedure details

A mixture of 10.8 g (33.9 mmol) 5-bromo-2-chloro-4-iodo-pyridine, 5.84 g (37.3 mmol) 2-chlorophenylboronic acid, 200 ml dimethoxyethane and 50 ml of a 2 M aqueous solution of sodium carbonate was deoxygenated by three freeze-thaw cycles. After addition of 381 mg (1.70 mmol) palladium(II) acetate and 917 mg (3.39 mmol) triphenylphosphine the reaction mixture was stirred at 90° C. for 4 h. Cooling to room temperature was followed by dilution with water and extraction with two portions of tert-butyl methyl ether. The combined organic extracts were washed with brine, dried with magnesium sulfate and concentrated. Column chromatography afforded 7.74 g (75%) of the title compound as a white solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
917 mg
Type
reactant
Reaction Step Two
Quantity
381 mg
Type
catalyst
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](I)=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(COC)OC>[Br:1][C:2]1[C:3]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[Cl:10])=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)Cl)I
Name
Quantity
5.84 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)B(O)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
917 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
381 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was deoxygenated by three freeze-thaw cycles
TEMPERATURE
Type
TEMPERATURE
Details
Cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
was followed by dilution with water and extraction with two portions of tert-butyl methyl ether
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)Cl)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.74 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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